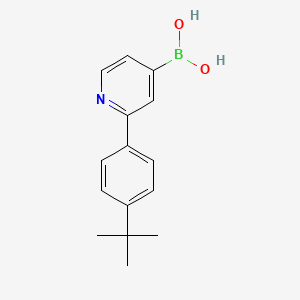
(2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid typically involves the reaction of 2-(4-(tert-butyl)phenyl)pyridine with a boron-containing reagent. One common method is the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
(2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol . The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain coupling reactions.
4-Pyridinylboronic acid: Contains the pyridine ring but lacks the tert-butyl group, which can affect its reactivity and stability.
Uniqueness
(2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid is unique due to the presence of both the tert-butyl group and the pyridine ring. This combination enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C15H18BNO2 |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
[2-(4-tert-butylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(16(18)19)8-9-17-14/h4-10,18-19H,1-3H3 |
InChI Key |
UCFRZZRMTUUHSL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14083182.png)
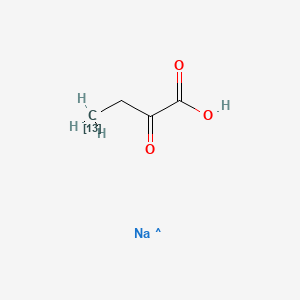

![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)

![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)
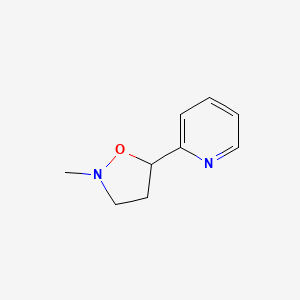

![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
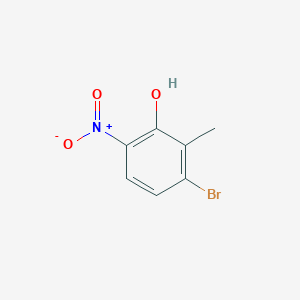
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
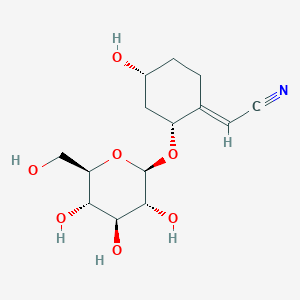
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
